molecular formula C12H19N5O4S B2471899 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034271-53-7

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Cat. No. B2471899
CAS RN: 2034271-53-7
M. Wt: 329.38
InChI Key: KKWHTORZUHKLDT-UHFFFAOYSA-N
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Description

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their biological activity and are often investigated for their potential use in various fields .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . This process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine core, a morpholino group, a methoxy group, and a cyclopropanesulfonamide group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride with one equivalent of morpholine . This reaction is carried out at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has led to the development of indazole arylsulfonamides, including derivatives of the chemical compound , as human CCR4 antagonists. The synthesis and examination of these compounds revealed that methoxy- or hydroxyl-containing groups on indazole C4 substituents showed potent activity. Morpholines, as less basic analogues, demonstrated good oral absorption despite high clearance, suggesting their viability for further drug development (Procopiou et al., 2013).

Computational Analysis and Reaction Mechanisms

A click-chemistry approach led to the synthesis of uncommon azacycloalkene monosulfonyl diamines, involving the compound of interest through cycloaddition reactions. Computational analysis provided insights into the reaction mechanism, highlighting the compound's versatility in synthetic organic chemistry (Contini & Erba, 2012).

Biological Activity and Therapeutic Potential

The compound has also been part of studies exploring new triazolinone derivatives for their herbicidal activities, indicating its utility in agricultural science. The synthesis of these derivatives aimed at finding potent Protox inhibitors, with certain compounds showing promising results in controlling broadleaf weeds in rice fields, underscoring the compound's potential beyond biomedical applications (Luo et al., 2008).

Future Directions

The future directions for the research and development of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their biological activity and potential applications in various fields . This could include the design and synthesis of novel antimicrobial molecules, given the increasing number of multidrug-resistant microbial pathogens .

properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4S/c1-20-12-15-10(8-13-22(18,19)9-2-3-9)14-11(16-12)17-4-6-21-7-5-17/h9,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHTORZUHKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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